7-Azaspiro[3.5]nonan-1-one is a synthetic compound characterized by its unique spirocyclic structure, which integrates a nitrogen atom into the spiro framework. This compound belongs to the broader class of azaspiro compounds, known for their diverse biological activities and potential therapeutic applications. The molecular formula of 7-Azaspiro[3.5]nonan-1-one is with a molecular weight of approximately 139.20 g/mol .
7-Azaspiro[3.5]nonan-1-one is classified as a heterocyclic compound containing nitrogen, specifically designed for various applications in medicinal chemistry and synthetic organic chemistry. Its unique structure makes it a subject of interest for researchers exploring new pharmacological agents and chemical syntheses .
The synthesis of 7-Azaspiro[3.5]nonan-1-one typically involves several steps, including:
For example, one method involves reacting an amine with an appropriate carbonyl compound under specific conditions to yield the desired azaspiro compound efficiently .
The molecular structure of 7-Azaspiro[3.5]nonan-1-one features a nonane backbone where one carbon atom is replaced by a nitrogen atom, creating a unique spiro configuration. The structural formula can be represented as follows:
Key data related to its molecular structure includes:
7-Azaspiro[3.5]nonan-1-one can undergo various chemical reactions due to its functional groups, including:
These reactions expand its utility in synthetic chemistry, enabling the creation of derivatives that may exhibit enhanced biological activities or different properties .
The mechanism of action for compounds like 7-Azaspiro[3.5]nonan-1-one often involves interactions at the molecular level with biological targets such as enzymes or receptors. The specific action can vary significantly based on modifications made during synthesis:
The physical and chemical properties of 7-Azaspiro[3.5]nonan-1-one include:
These properties are crucial for understanding its behavior in different environments and potential applications.
7-Azaspiro[3.5]nonan-1-one has several potential applications in scientific research:
The synthesis of 7-azaspiro[3.5]nonan-1-one relies on sophisticated cyclization strategies to construct its characteristic spirocyclic architecture. A prominent approach involves ring-closing metathesis (RCM) of N-protected 3,3-bis(allyl)piperidin-4-one precursors using Grubbs II catalysts, achieving cyclization yields of 65-78% under optimized conditions [3] [7]. This method effectively establishes the spiro[3.5]nonane core but requires precise control of catalyst loading and reaction temperature to minimize dimerization byproducts.
Alternative routes employ lactamization of spirocyclic aminocarboxylic acids, where the carbonyl group is introduced through intramolecular cyclization under dehydrating conditions. A particularly efficient pathway utilizes 7-Boc-7-azaspiro[3.5]nonane (CAS: 849203-60-7) as a key intermediate, which undergoes oxidation at the 1-position via Jones oxidation to yield 1-oxo-7-Boc-7-azaspiro[3.5]nonane (MW: 239.315 g/mol) with >90% purity [7]. Subsequent acid-mediated deprotection provides the free amine for further functionalization. This Boc-protected intermediate has emerged as a cornerstone in spirocyclic synthesis due to its crystalline stability and commercial availability [7].
Table 1: Key Intermediates in Spirocyclic Core Synthesis
Intermediate | CAS Number | Molecular Weight (g/mol) | Synthetic Role |
---|---|---|---|
7-Boc-7-azaspiro[3.5]nonane | 849203-60-7 | 239.315 | Oxidation substrate for carbonyl introduction |
1-Oxa-7-azaspiro[3.5]nonane·HCl | 38674-21-4 | 163.65 | Building block for N-alkylation |
6-Boc-2-oxo-6-azaspiro[3.4]octane | 203661-71-6 | 225.288 | Comparative spirocyclic model |
The nitrogen atom within the 7-azaspiro[3.5]nonane system exhibits versatile reactivity, enabling diverse functionalization through nucleophilic substitution pathways. Acyl chloride derivatives efficiently react with the secondary amine to install pharmacologically relevant amide functionalities. Notably, 2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one (CAS: 1824061-72-4, MW: 203.66 g/mol) serves as a crucial electrophilic building block, where the chlorine atom undergoes displacement with nitrogen nucleophiles to extend molecular complexity [2]. This reactivity profile enables the synthesis of novel GPR119 agonists featuring tailored N-capping groups that enhance receptor binding affinity [1].
Reductive transformations play an equally important role in functional group manipulation. The carbonyl moiety of 7-azaspiro[3.5]nonan-1-one undergoes selective reduction using sodium borohydride in methanol, yielding the corresponding hydroxymethyl derivative while preserving the spirocyclic architecture. Alternatively, DIBAL-H reduction at low temperatures (-78°C) achieves aldehyde formation with minimal over-reduction [7]. These transformations demonstrate the synthetic flexibility of the core structure, enabling access to diverse analogs for structure-activity relationship studies.
Table 2: Functional Group Transformation Efficiency
Reaction Type | Reagent/Conditions | Key Product | Yield (%) |
---|---|---|---|
N-Acylation | 2-Chloroacetyl chloride/Et₃N | 2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one | 85 |
Carbonyl Reduction | NaBH₄/MeOH, 0°C | 7-Azaspiro[3.5]nonan-1-ol | 92 |
Reductive Amination | RCHO/NaBH₃CN, AcOH | N-Alkylated 7-azaspiro[3.5]nonane | 65-78 |
Continuous flow technology has revolutionized the synthesis of spirocyclic compounds by enhancing reaction control and scalability. For 7-azaspiro[3.5]nonan-1-one derivatives, polar aprotic solvents such as dimethylacetamide (DMA) and N-methylpyrrolidone (NMP) demonstrate superior performance in flow systems due to their ability to solubilize intermediates and facilitate rapid heat transfer [6]. Catalyst selection is equally critical: Pd/C (5% w/w) in fixed-bed reactors enables efficient hydrogenation of unsaturated precursors at elevated pressures (50-100 psi) with residence times under 10 minutes, significantly outperforming batch processes [6].
The integration of in-line purification modules addresses key challenges in spirocyclic synthesis. Biphasic liquid-liquid extraction systems installed downstream effectively remove catalyst residues and inorganic salts, while in-line evaporators enable solvent exchange without intermediate isolation. These optimizations have achieved space-time yields exceeding 150 g/L/h for Boc-protected intermediates, demonstrating the industrial viability of flow approaches for complex spirocyclic systems [6] [7]. Continuous crystallization units further enhance purity by generating particles with controlled size distribution (D90 < 50 μm), essential for subsequent synthetic steps.
Spirocyclic frameworks offer distinct advantages over traditional morpholine-based architectures in pharmaceutical synthesis. Conformational analysis reveals that the 7-azaspiro[3.5]nonane core exhibits reduced ring puckering flexibility compared to morpholine, resulting in improved target selectivity. This rigidity translates to enhanced metabolic stability, as evidenced by microsomal studies showing 3-fold longer half-lives for spirocyclic GPR119 agonists compared to morpholine analogs [1].
Synthetic efficiency comparisons highlight trade-offs between structural complexity and biological performance. While morpholine derivatives typically require fewer synthetic steps (3-4 steps versus 5-7 for spirocycles), the latter demonstrate superior binding affinity in therapeutic targets like GPR119. Compound 54g, featuring a 7-azaspiro[3.5]nonane core, exhibited 50% greater glucose-lowering effects in diabetic rat models than its morpholine counterpart, validating the synthetic investment [1]. The spirocyclic architecture also mitigates cytochrome P450 inhibition, reducing the likelihood of drug-drug interactions—a significant limitation observed in morpholine-containing pharmaceuticals [6].
Table 3: Structural and Performance Comparison of Spirocyclic vs. Morpholine Cores
Property | 7-Azaspiro[3.5]nonane Derivatives | Morpholine Derivatives | Biological Consequence |
---|---|---|---|
Ring Flexibility | Restricted conformation (spiro junction) | High flexibility | Improved target selectivity |
Synthetic Steps | 5-7 steps | 3-4 steps | Higher complexity but better PK |
Metabolic Stability | t₁/₂ = 120 min (rat microsomes) | t₁/₂ = 40 min (rat microsomes) | Reduced dosing frequency |
P450 Inhibition | IC₅₀ > 50 μM | IC₅₀ = 15-20 μM | Lower drug interaction risk |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0